molecular formula C13H9NO2 B605157 Acridine-3,6-diol CAS No. 43129-74-4

Acridine-3,6-diol

Cat. No.: B605157
CAS No.: 43129-74-4
M. Wt: 211.2
InChI Key: LXFYIIKDJZNGST-UHFFFAOYSA-N
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Description

Acridine-3,6-diol is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This compound, specifically, is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the acridine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine-3,6-diol typically involves the hydroxylation of acridine derivatives. One common method is the direct hydroxylation of acridine using strong oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available acridine derivatives. The process may include steps such as nitration, reduction, and subsequent hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acridine-3,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acridine-3,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridine-3,6-diol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase. By interfering with these enzymes, this compound can inhibit the replication and transcription of DNA, leading to the death of cancer cells . Additionally, the hydroxyl groups may enhance its binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

acridine-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFYIIKDJZNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962913
Record name 6-Hydroxyacridin-3(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43129-74-4
Record name 3,6-Acridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43129-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine-3,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043129744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyacridin-3(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridine-3,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.991
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